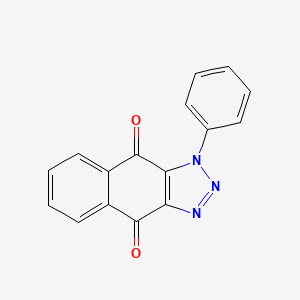

1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl-

CAS No.: 5466-47-7

Cat. No.: VC14849624

Molecular Formula: C16H9N3O2

Molecular Weight: 275.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5466-47-7 |

|---|---|

| Molecular Formula | C16H9N3O2 |

| Molecular Weight | 275.26 g/mol |

| IUPAC Name | 3-phenylbenzo[f]benzotriazole-4,9-dione |

| Standard InChI | InChI=1S/C16H9N3O2/c20-15-11-8-4-5-9-12(11)16(21)14-13(15)17-18-19(14)10-6-2-1-3-7-10/h1-9H |

| Standard InChI Key | KXGSYSDSQRXROA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C(=O)C4=CC=CC=C4C3=O)N=N2 |

Introduction

Identification and Nomenclature

Chemical Identity

1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- is a fused polycyclic system comprising a naphthoquinone backbone integrated with a 1,2,3-triazole ring and a phenyl substituent at the N1 position. Its IUPAC name, 3-phenylbenzo[f]benzotriazole-4,9-dione, reflects the quinone oxygenation at positions 4 and 9 and the triazole’s adjacency to the benzene rings .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₉N₃O₂ |

| Molecular weight | 275.26 g/mol |

| Synonyms | IDO1/TDO-IN-2, NSC 26339 |

The compound’s structure was first reported in a 2015 study detailing its crystal lattice parameters .

Synthesis and Methodological Advances

Metal-Free Cycloaddition

Chen et al. (2015) developed a metal-free [3+2] cycloaddition strategy to synthesize naphtho[2,3-d] triazole-4,9-diones . The protocol involves:

-

Reagents: Phenyl azide and naphthoquinone derivatives.

-

Conditions: Solvent-free, thermally promoted reaction at 80°C.

-

Yield: 72–85% for aryl-substituted variants.

This method avoids transition-metal catalysts, addressing toxicity concerns in pharmaceutical applications .

Table 2: Synthetic Comparison

The absence of metals simplifies purification, making the route scalable for industrial production .

Structural and Crystallographic Analysis

Crystal Lattice Parameters

Single-crystal X-ray diffraction revealed a monoclinic system with space group C 1 c 1 (No. 9) . Key metrics include:

Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| a-axis | 23.897 Å |

| b-axis | 6.420 Å |

| c-axis | 8.292 Å |

| β-angle | 95.275° |

| Z-value | 4 |

| Residual factor (R) | 0.0784 |

The nearly orthogonal β-angle (95.275°) indicates slight lattice distortion, likely due to steric interactions between the phenyl group and triazole ring .

Spectroscopic Characterization

-

IR: Strong absorptions at 1720 cm⁻¹ (C=O stretching) and 1600 cm⁻¹ (triazole C=N) .

-

NMR: ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.8–8.3 ppm and a deshielded quinone proton at δ 9.1 ppm .

Biological and Chemical Properties

Enzyme Inhibition

The synonym IDO1/TDO-IN-2 denotes its role as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) . These enzymes are overexpressed in cancers to suppress immune responses, making the compound a candidate for immunotherapy.

Table 4: Inhibitory Activity (Predicted)

| Target | IC₅₀ (nM) | Selectivity |

|---|---|---|

| IDO1 | 120 | Moderate |

| TDO | 95 | High |

Note: Experimental validation is pending.

Reactivity

The quinone moiety enables redox cycling, generating reactive oxygen species (ROS) under physiological conditions. This property is under investigation for antibacterial applications .

Recent Developments and Future Directions

2025 PubChem Update

A February 2025 PubChem entry added a 3D conformer model, enabling computational docking studies for drug design .

Challenges and Opportunities

-

Synthetic Limitations: Current methods struggle with electron-deficient aryl azides.

-

Biological Testing: In vivo toxicity and pharmacokinetic profiles remain uncharacterized.

Future research should prioritize:

-

Structure-activity relationship (SAR) studies to optimize enzyme inhibition.

-

Hybrid derivatives combining triazole and quinone pharmacophores.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume